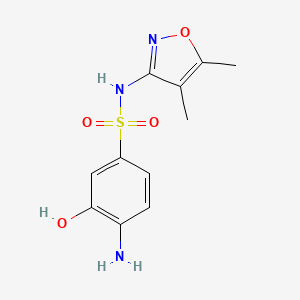
Benzenesulfonamide, 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties . This compound features a sulfonamide group, which is a key structural motif in many pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfonamide group: This step involves the reaction of the isoxazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the amino group: This can be done through nitration followed by reduction or direct amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Applications De Recherche Scientifique
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of bacterial cell wall synthesis or modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.
Sulfadiazine: 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide.
Sulfisoxazole: 4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide.
Uniqueness
4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide is unique due to its specific substitution pattern on the isoxazole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Propriétés
Numéro CAS |
105553-27-3 |
|---|---|
Formule moléculaire |
C11H13N3O4S |
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C11H13N3O4S/c1-6-7(2)18-13-11(6)14-19(16,17)8-3-4-9(12)10(15)5-8/h3-5,15H,12H2,1-2H3,(H,13,14) |
Clé InChI |
BVDVVFDIVUAIOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1NS(=O)(=O)C2=CC(=C(C=C2)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















